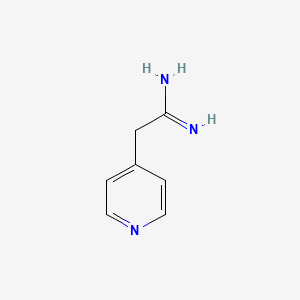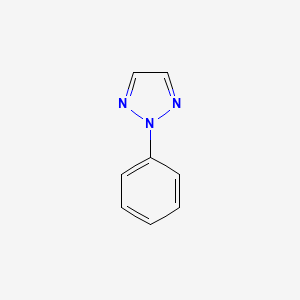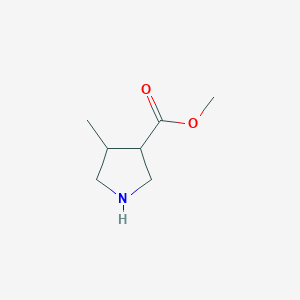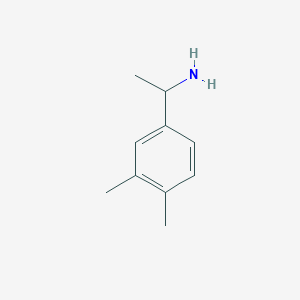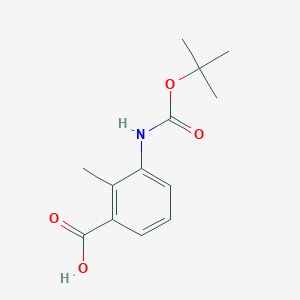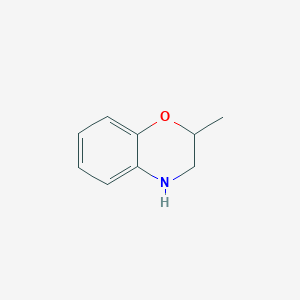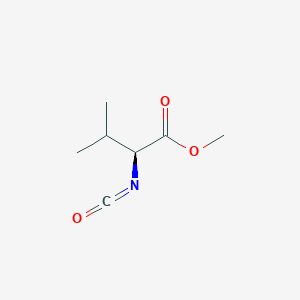![molecular formula C9H7NO2 B1310516 1-(Furo[2,3-b]pyridin-5-yl)ethanone CAS No. 220957-41-5](/img/structure/B1310516.png)
1-(Furo[2,3-b]pyridin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furo[2,3-b]pyridin-5-yl)ethanone is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry : A study by Zhang et al. (2017) describes a method for oxidative annulation of compounds including ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, which could be related to the structure of 1-(Furo[2,3-b]pyridin-5-yl)ethanone. This method provides access to highly functionalized polyheterocyclic compounds without the need for transition metals or oxidants (Zhang et al., 2017).
Biocidal Applications : Saxena and Singh (1994) explored the synthesis and biological properties of difluoroboron(III) compounds using ligands derived from various ethanones, including 1-(furan-2-yl)ethanone. The synthesized complexes exhibited growth-inhibiting potential against various fungal and bacterial strains (Saxena & Singh, 1994).
Antimicrobial Properties : Salimon et al. (2011) synthesized a compound structurally similar to this compound, showing significant antimicrobial activity. This indicates the potential use of such compounds in developing new antimicrobial agents (Salimon et al., 2011).
Catalysis and Material Science : A study by Sun et al. (2007) involved the synthesis of a compound related to this compound. The synthesized metal complexes showed good catalytic activities, indicating potential applications in material science (Sun et al., 2007).
Fluorescence Studies : Ibrahim et al. (2018) synthesized a fluorescent derivative of a furo[2,3-b]pyridin compound, which could imply that this compound derivatives might have applications in fluorescence studies or as fluorescent probes (Ibrahim et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-furo[2,3-b]pyridin-5-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-4-7-2-3-12-9(7)10-5-8/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJWJKBMKQBRTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1)C=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299456 |
Source


|
| Record name | 1-Furo[2,3-b]pyridin-5-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220957-41-5 |
Source


|
| Record name | 1-Furo[2,3-b]pyridin-5-ylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220957-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Furo[2,3-b]pyridin-5-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
